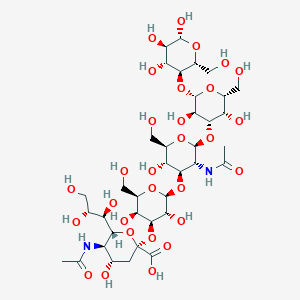

GM1-Pentasaccharide

Description

BenchChem offers high-quality GM1-Pentasaccharide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GM1-Pentasaccharide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H62N2O29/c1-9(45)38-17-11(47)3-37(36(58)59,67-29(17)19(49)12(48)4-40)68-31-22(52)15(7-43)63-35(26(31)56)65-28-18(39-10(2)46)33(61-13(5-41)20(28)50)66-30-21(51)14(6-42)62-34(25(30)55)64-27-16(8-44)60-32(57)24(54)23(27)53/h11-35,40-44,47-57H,3-8H2,1-2H3,(H,38,45)(H,39,46)(H,58,59)/t11-,12+,13+,14+,15+,16+,17+,18+,19+,20+,21-,22-,23+,24+,25+,26+,27+,28+,29+,30-,31-,32+,33-,34-,35-,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOAPDMZSLCJVCR-XWSXOIAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(C(OC(C3O)CO)OC4C(C(OC(C4O)OC5C(OC(C(C5O)O)O)CO)CO)O)NC(=O)C)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3O)CO)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)O)O)CO)CO)O)NC(=O)C)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H62N2O29 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50616695 | |

| Record name | PUBCHEM_21670523 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50616695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

998.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52659-37-7 | |

| Record name | PUBCHEM_21670523 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50616695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: GM1 Pentasaccharide – Structural Dynamics, Synthesis, and Characterization

Executive Summary

The GM1 pentasaccharide (II³Neu5AcGgOse4) represents the bioactive hydrophilic headgroup of the GM1 ganglioside. Unlike its lipid-conjugated counterpart, the free pentasaccharide offers high solubility and specific affinity for the Cholera Toxin B-subunit (CTB) and various neurotrophic factors without the amphiphilic aggregation issues associated with ceramides. This guide details the structural topology, molecular weight calculations, chemoenzymatic synthesis, and validation protocols for the GM1 pentasaccharide, designed for researchers in glycobiology and therapeutic development.

Part 1: Structural Anatomy & Physicochemical Properties[1]

Chemical Topology

The GM1 pentasaccharide is a branched structure.[1][2] Its core linear backbone consists of a tetra-saccharide (Gg4) with a specific branching point at the internal galactose residue where N-acetylneuraminic acid (Neu5Ac/Sialic acid) is attached via an

IUPAC Designation:

Key Structural Features:

-

Reducing End: Glucose (Glc).[2] In free oligosaccharides, this exists in equilibrium between

and -

The "Two-Fingered Grip": The terminal Galactose and the branching Sialic acid (Neu5Ac) form a specific epitope recognized by CTB. Steric positioning of these two residues is critical for binding affinity.

Visualization of Linkage Map

Figure 1: Topological linkage map of GM1 Pentasaccharide showing the specific glycosidic bonds and the branching point at the internal galactose.

Molecular Weight and Formula Analysis

Accurate molecular weight determination is dependent on the salt form (Free Acid vs. Sodium Salt) and hydration state.

Table 1: Physicochemical Constants

| Property | Free Acid Form | Sodium Salt (Monosodium) |

| Molecular Formula | ||

| Monoisotopic Mass | 998.35 Da | 1020.33 Da |

| Average Mol. Weight | 998.88 g/mol | 1020.86 g/mol |

| Nitrogen Count | 2 (1 in GalNAc, 1 in Neu5Ac) | 2 |

| Net Charge (pH 7.4) | -1 (Carboxylate on Neu5Ac) | Neutral (Ion pair) |

Critical Note: In Mass Spectrometry (ESI-MS negative mode), the dominant species is often

at m/z 997.34 . If using sodium adducts in positive mode, look forat m/z 1021.34 .

Part 2: Chemoenzymatic Synthesis Strategy

Traditional chemical synthesis of GM1 is labor-intensive due to complex protecting group manipulations.[4] The current industry standard is One-Pot Multienzyme (OPME) Chemoenzymatic Synthesis , utilizing bacterial glycosyltransferases (e.g., from Campylobacter jejuni or Pasteurella multocida).

The OPME Protocol

This protocol builds the pentasaccharide sequentially from a Lactose (Lac) core.

Reagents Required:

-

Acceptor: Lactose (or Lactosyl-azide if conjugation is required).

-

Donors: CMP-Neu5Ac, UDP-GalNAc, UDP-Gal.

-

Enzymes:

- 2,3-Sialyltransferase (e.g., PmST1 or Cst-I ).

- 1,4-GalNAc transferase (e.g., CgtA ).

- 1,3-Galactosyltransferase (e.g., CgtB ).

-

Alkaline Phosphatase (to degrade inhibitory nucleotide byproducts).

Synthesis Workflow Diagram

Figure 2: Sequential enzymatic glycosylation cascade for GM1 production. Note that modern OPME can perform these steps in a single vessel by carefully balancing enzyme kinetics.

Step-by-Step Methodology

-

Sialylation (Lac

GM3): Incubate Lactose (10 mM) with CMP-Neu5Ac (1.2 eq) and PmST1 in Tris-HCl buffer (pH 8.0) containing -

GalNAc Addition (GM3

GM2): Add UDP-GalNAc and CgtA directly to the mixture. CgtA is highly specific for the Neu5Ac -

Galactosylation (GM2

GM1): Add UDP-Gal and CgtB. -

Purification: The highly polar pentasaccharide is purified via Size Exclusion Chromatography (Bio-Gel P-2) or HPLC (Amide-80 column) to remove salts and nucleotides.

Part 3: Analytical Characterization

To validate the identity of the synthesized or purchased GM1 pentasaccharide, use the following multi-modal approach.

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for linkage verification.

-

Solvent:

, 600 MHz or higher. -

Key Diagnostic Signals (approximate

ppm):-

H-3 Equatorial (Neu5Ac):

ppm (dd). This confirms the presence of sialic acid.[5] -

H-3 Axial (Neu5Ac):

ppm (t). -

N-Acetyl Methyls: Singlets at

ppm (GalNAc) and -

Anomeric Protons:

-

Terminal Gal (

1-3): -

GalNAc (

1-4): -

Internal Gal (

1-4):

-

-

Mass Spectrometry (ESI-MS)

-

Mode: Negative Ion Mode (preferred due to the carboxylic acid on Neu5Ac).

-

Target Ion:

. -

Fragmentation (MS/MS): Look for the loss of Neu5Ac (mass shift of 291 Da) to confirm the branching.

Part 4: Functional Validation (CTB Binding Assay)

The biological integrity of GM1 pentasaccharide is defined by its ability to bind Cholera Toxin Subunit B (CTB).

Protocol: Competitive ELISA

Since the free pentasaccharide does not adsorb well to ELISA plates (lacking the lipid tail), a competitive inhibition assay is required.

Materials:

-

GM1 Ganglioside (full lipid) coated plate.

-

Biotinylated CTB (CTB-Biotin).

Procedure:

-

Coat: Coat 96-well plate with full GM1 ganglioside (

in methanol, evaporate to dry). Block with 1% BSA. -

Pre-incubate: Mix CTB-Biotin (

) with varying concentrations of your GM1 Pentasaccharide sample (0.1 nM to 10 -

Bind: Transfer mixtures to the GM1-coated plate. Incubate 1 hour.

-

Detect: Wash and add Streptavidin-HRP. Develop with TMB substrate.

-

Result: A decrease in signal indicates the pentasaccharide is successfully binding CTB in solution, preventing it from binding the plate. Calculate

.

References

-

Yu, H., et al. (2023). Process Engineering and Glycosyltransferase Improvement for Short Route Chemoenzymatic Total Synthesis of GM1 Gangliosides. Chemistry – A European Journal. [Link]

-

Merritt, E. A., et al. (1994). Crystal structure of cholera toxin B-pentamer bound to receptor GM1 pentasaccharide. Protein Science. [Link]

-

PubChem. Ganglioside GM1 (Compound Summary). National Library of Medicine. [Link]

-

Schoenmakers, S., et al. (2025). Divergent Chemoenzymatic Synthesis of Sulfated Ganglio-Oligosaccharides. Angewandte Chemie. [Link]

Sources

- 1. Crystal structure of cholera toxin B-pentamer bound to receptor GM1 pentasaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural basis of GM1 ganglioside recognition by simian virus 40 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ganglioside GM1 | C73H131N3O31 | CID 9963963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. GM1 - Wikipedia [en.wikipedia.org]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

- 7. GM1-Pentasaccharide | CAS 52659-37-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. GM1 Pentasaccharide sodium salt | CAS 67063-78-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. Probing the Origin of Affinity in the GM1-Cholera Toxin Complex through Site-Selective Editing with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

The Amphiphilic Paradox: GM1 Ganglioside vs. GM1 Pentasaccharide

Topic: GM1 Pentasaccharide vs. GM1 Ganglioside Biological Activity Content Type: Technical Whitepaper / Comparative Guide Audience: Drug Development Scientists, Neurobiologists, and Glycobiology Researchers

Decoupling the Lipid Anchor from the Bioactive Glycan in Therapeutic Design

Executive Summary

For decades, the therapeutic potential of GM1 ganglioside (II³Neu5AcGg4Cer) in neurodegenerative diseases has been hampered by a physicochemical bottleneck: its amphiphilic nature leads to micelle formation, poor bioavailability, and limited Blood-Brain Barrier (BBB) penetration.[1]

Recent advances have shifted focus to the GM1 Pentasaccharide (GM1-OS) —the soluble glycan headgroup cleaved from the ceramide tail. Contrary to the classical dogma that membrane anchoring is strictly required for signaling, emerging data suggests that GM1-OS retains critical neurotrophic activity while exhibiting superior pharmacokinetics. This guide dissects the biological divergence between the native lipid-anchored GM1 and its soluble oligosaccharide counterpart, providing a roadmap for validation assays in drug development.

Structural & Physicochemical Divergence[2]

The fundamental difference lies in the presence of the ceramide tail. This hydrophobic anchor dictates the molecule's supramolecular behavior in solution and its localization in biological membranes.

| Feature | GM1 Ganglioside (Native) | GM1 Pentasaccharide (GM1-OS) | Implications for Bioactivity |

| Structure | Oligosaccharide + Ceramide Tail | Oligosaccharide Only (Soluble) | GM1: Anchors to membranes.GM1-OS: Freely soluble in cytosol/media.[1][2][3] |

| Supramolecular State | Forms Micelles (CMC ~10⁻⁸ M) | Monomeric in solution | GM1: Aggregates; slow diffusion.GM1-OS: Rapid diffusion; high bioavailability.[1] |

| BBB Permeability | Low (Amphiphilic barrier) | High (Paracellular transport) | GM1-OS crosses BBB ~20x faster than GM1 [1].[1][3][4] |

| Membrane Localization | Lipid Rafts (Caveolae) | Non-specific / Cytosolic | GM1: Clusters receptors (TrkB).GM1-OS: Interacts with ECD of receptors.[1] |

Visualization: Structural Cleavage & Functional Domains

The following diagram illustrates the enzymatic cleavage of GM1 and the resulting functional moieties.

Figure 1: Enzymatic dissection of GM1 Ganglioside.[1][5] The cleavage releases the soluble pentasaccharide, which retains ligand-binding capabilities but loses membrane-anchoring properties.[1]

Biological Activity Profiles

A. Neurotrophic Signaling (Trk Receptors)[1][3][4]

-

Classical View: GM1 must insert into the plasma membrane to modulate Trk receptors (TrkA/TrkB) by altering membrane fluidity and promoting dimerization in lipid rafts.

-

Emerging Evidence: The soluble GM1-OS is sufficient to bind the extracellular domain of Trk receptors, inducing autophosphorylation and downstream signaling (ERK/Akt pathways) without membrane insertion [1][2].

B. Toxin Neutralization (Cholera Toxin B - CTB)[1]

-

Affinity vs. Avidity: Both molecules bind CTB.[6] However, native GM1 embedded in a membrane allows the pentameric CTB to bind up to five GM1 molecules simultaneously (high avidity). Soluble GM1-OS binds CTB with high affinity (Kd ~nM range) but lacks the surface-display avidity effect.[1]

-

Therapeutic Implication: For toxin neutralization in the gut, GM1-OS is an effective "decoy" inhibitor, preventing the toxin from binding to the intestinal wall.

C. Pathological Protein Aggregation (Alpha-Synuclein)[1][2][4][5]

-

Mechanism: GM1-OS binds directly to alpha-synuclein monomers.[1] This interaction stabilizes the alpha-helical conformation, preventing the transition to the toxic beta-sheet rich fibrils associated with Parkinson's disease [3].

-

Advantage: Because GM1-OS does not form micelles, it can interact with cytosolic alpha-synuclein more effectively than lipid-bound GM1.[1]

Mechanistic Pathway Comparison

The following diagram contrasts how the two forms initiate signaling. Note the "Raft-Dependent" vs. "Direct Interaction" pathways.[1]

Figure 2: Mechanistic divergence.[1] Native GM1 (Blue) relies on membrane organization (Rafts) to cluster receptors.[1] Soluble GM1-OS (Green) bypasses the raft requirement by directly engaging the receptor's extracellular domain.[1]

Experimental Protocols for Validation

To validate the bioactivity of GM1-OS vs. GM1 in your specific pipeline, use these self-validating protocols.

Protocol A: Comparative Neurite Outgrowth Assay (PC12 Cells)

Objective: Determine if the soluble pentasaccharide can mimic the neurotrophic potentiation of the full ganglioside.

-

Cell Preparation:

-

Seed PC12 cells at

cells/cm² on collagen-IV coated plates. -

Media: RPMI-1640 + 1% Horse Serum (low serum starvation).[1]

-

-

Treatment Groups:

-

Incubation: 48 hours at 37°C, 5% CO₂.

-

Quantification:

-

Validation Check: The GM1 Group should show ~20-30% greater outgrowth than NGF alone. If GM1-OS is bioactive, it should statistically match the GM1 Group.

Protocol B: Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: Quantify the affinity (KD) difference between soluble and membrane-mimetic binding.

-

Chip Preparation:

-

Channel 1 (Reference): Unmodified dextran surface.

-

Channel 2 (Ligand): Immobilize Cholera Toxin B (CTB) or Trk-Fc chimera via amine coupling.[1]

-

-

Analyte Injection:

-

Inject GM1 Pentasaccharide (0.1 nM to 1 µM concentration series).

-

Note: You cannot inject full GM1 Ganglioside easily due to micelle formation. Instead, use GM1-OS to determine intrinsic affinity.[1]

-

-

Liposome Competition (Reverse Assay):

-

Data Analysis:

Therapeutic Implications & References

Why Switch to GM1 Pentasaccharide?

-

Safety: Removing the lipid tail reduces the risk of anti-ganglioside antibody formation (Guillain-Barré syndrome risk associated with bovine gangliosides).

-

Delivery: High solubility allows for intranasal or intravenous delivery with better CNS penetration [1].

-

Manufacturing: GM1-OS can be produced via enzymatic cleavage of natural GM1 or via chemo-enzymatic synthesis, ensuring higher purity than lipid extraction.[1]

References

-

Chiricozzi, E. et al. (2020).[1] "GM1 Oligosaccharide Crosses the Human Blood–Brain Barrier In Vitro by a Paracellular Route."[3] International Journal of Molecular Sciences. Link[1]

-

Di Biase, E. et al. (2020).[1][7] "GM1 Oligosaccharide Efficacy in Parkinson’s Disease: Protection against MPTP."[8] International Journal of Molecular Sciences. Link[1]

-

Ledeen, R.W.[1] & Wu, G. (2015).[1] "The multi-tasking GM1 ganglioside: a potential therapeutic agent for neurodegenerative diseases."[3] Trends in Biochemical Sciences. Link

-

Schengrund, C.L. (2015).[1] "Gangliosides: glycosphingolipids essential for the nervous system."[7] Trends in Biochemical Sciences. Link

Sources

- 1. GM1 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Gangliosides in the Brain: Physiology, Pathophysiology and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Clinical Imperative: Understanding GM1 Gangliosidosis

An In-Depth Technical Guide to the H3N2b Pentasaccharide: A Validated Biomarker for GM1 Gangliosidosis

This guide provides a comprehensive technical overview of the H3N2b pentasaccharide, a pivotal biomarker for the diagnosis and therapeutic monitoring of GM1 gangliosidosis. It is intended for researchers, clinical scientists, and drug development professionals engaged in the study and treatment of lysosomal storage diseases. We will delve into the underlying pathology of GM1 gangliosidosis, the biochemical rationale for H3N2b accumulation, the definitive analytical methodology for its quantification, and its proven application as a pharmacodynamic biomarker in gene therapy trials.

GM1 gangliosidosis is a rare, autosomal recessive lysosomal storage disorder with devastating neurodegenerative consequences.[1][2][3] The disease arises from mutations in the GLB1 gene, which provides the blueprint for the lysosomal enzyme β-galactosidase (β-gal).[1][4][5] This enzyme is critical for the catabolism of glycoconjugates with terminal β-galactose residues.

A deficiency in β-gal activity leads to the progressive and toxic accumulation of its primary substrate, GM1 ganglioside, particularly within the neurons of the central nervous system (CNS).[5][6][7] This accumulation disrupts cellular function, triggers apoptosis, and results in the severe neurological decline characteristic of the disease.[7][8] The clinical presentation varies in severity and age of onset, generally classified into three types: infantile (Type I), late-infantile/juvenile (Type II), and adult (Type III).[1][8]

The development of effective therapies, such as adeno-associated virus (AAV) gene therapy, has created an urgent need for sensitive and reliable biomarkers to assess treatment efficacy.[9] An ideal biomarker should be directly linked to the disease's pathophysiology and reflect the restoration of normal metabolic function in response to treatment.

The Biomarker: Emergence of the H3N2b Pentasaccharide

While GM1 ganglioside itself is the primary storage product, its utility as a biofluid biomarker is limited due to moderate elevation in accessible fluids like plasma and cerebrospinal fluid (CSF).[9] A more robust biomarker was discovered through oligosaccharide screening, which identified a specific pentasaccharide, designated H3N2b.[9][10]

This pentasaccharide is dramatically elevated—by more than 18 to 20-fold—in the plasma, CSF, and urine of GM1 gangliosidosis patients.[9][10] This substantial dynamic range between affected individuals and healthy controls makes H3N2b a superior biomarker candidate. Its presence in urine is particularly advantageous, allowing for non-invasive sample collection, which is crucial for monitoring pediatric patients.[11][12]

Biochemical Origin of H3N2b

The accumulation of H3N2b is a direct consequence of the enzymatic block in the lysosome. In a healthy individual, β-galactosidase hydrolyzes terminal galactose from various glycoconjugates. When this enzyme is deficient, these glycoconjugates accumulate. H3N2b is one such N-linked glycan substrate that cannot be properly processed, leading to its buildup and subsequent excretion.

Caption: Biochemical pathway of H3N2b accumulation in GM1 gangliosidosis.

Definitive Quantification: The LC-MS/MS Method

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and precise quantification of H3N2b in biological matrices.[9][10] This methodology offers unparalleled sensitivity and specificity, allowing for the detection of the biomarker even at low concentrations and distinguishing it from structurally similar molecules.

Rationale for LC-MS/MS

-

Specificity: Tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, provides high specificity. It works by isolating a specific precursor ion (the mass of H3N2b) and then fragmenting it to detect a unique product ion. This precursor-product ion transition is a distinct signature for the target analyte, minimizing interference from other components in the sample matrix.

-

Sensitivity: LC-MS/MS can achieve limits of quantification in the low nanomolar to picomolar range, which is essential for accurately measuring biomarker levels, especially after therapeutic intervention when concentrations are expected to decrease significantly.[13]

-

Versatility: The method can be adapted for various biological fluids, including plasma, CSF, and urine, making it suitable for a wide range of clinical and preclinical studies.

Step-by-Step Analytical Workflow

The following protocol outlines a robust, self-validating system for the quantification of H3N2b.

1. Sample Preparation:

-

Objective: To extract H3N2b from the biological matrix and remove interfering substances like proteins and salts.

-

Procedure (Urine):

-

Thaw urine samples on ice.

-

Centrifuge at 4,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

Transfer a 100 µL aliquot of the supernatant to a clean microcentrifuge tube.

-

Spike the sample with a known concentration of a stable isotope-labeled internal standard (SIL-IS) for H3N2b. The SIL-IS is chemically identical but mass-shifted, allowing it to correct for variability during sample processing and analysis.

-

Perform a protein precipitation step by adding 400 µL of ice-cold acetonitrile. Vortex vigorously.

-

Incubate at -20°C for 30 minutes to enhance protein precipitation.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% acetonitrile, 5% water with 0.1% formic acid).

-

2. Chromatographic Separation (LC):

-

Objective: To separate H3N2b from other sample components before it enters the mass spectrometer.

-

System: A high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) system.

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is ideal for retaining and separating polar analytes like oligosaccharides.

-

Mobile Phases:

-

Mobile Phase A: 10 mM Ammonium Formate in Water, pH 4.5

-

Mobile Phase B: Acetonitrile

-

-

Gradient: A typical gradient would start at a high percentage of organic mobile phase (e.g., 95% B) to retain H3N2b on the HILIC column, then gradually decrease the percentage of B to elute the analyte.

3. Mass Spectrometric Detection (MS/MS):

-

Objective: To specifically detect and quantify H3N2b and its internal standard.

-

System: A triple quadrupole mass spectrometer.

-

Ionization: Electrospray Ionization (ESI) in negative mode is typically used for oligosaccharides.

-

Analysis Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for both H3N2b and its SIL-IS must be optimized and programmed into the instrument method.

4. Data Analysis and Quantification:

-

Calibration Curve: Prepare a series of calibration standards with known concentrations of H3N2b and a fixed concentration of the SIL-IS. Process these standards alongside the unknown samples.

-

Quantification: Plot the ratio of the H3N2b peak area to the SIL-IS peak area against the known concentrations of the calibrators. Perform a linear regression to generate a calibration curve. The concentration of H3N2b in the unknown samples is then calculated from this curve.

Sources

- 1. GM1 gangliosidosis: MedlinePlus Genetics [medlineplus.gov]

- 2. GM1 Gangliosidosis | Boston Children's Hospital [childrenshospital.org]

- 3. GM1 Gangliosidosis - Alex - The Leukodystrophy Charity [alextlc.org]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. Frontiers | GM1 Gangliosidosis—A Mini-Review [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. The GM1 and GM2 Gangliosidoses: Natural History and Progress toward Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medlink.com [medlink.com]

- 9. A pentasaccharide for monitoring pharmacodynamic response to gene therapy in GM1 gangliosidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A pentasaccharide for monitoring pharmacodynamic response to gene therapy in GM1 gangliosidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Using metabolomics and proteomics to identify the potential urine biomarkers for prediction and diagnosis of gestational diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Current state of the art for enhancing urine biomarker discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]

The Role of GM1 Pentasaccharide in Parkinson's Disease: A Technical Guide to its Neuroprotective Signaling Pathways

Abstract

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra and the accumulation of aggregated α-synuclein. Current therapies primarily address symptoms, leaving a critical need for disease-modifying interventions. The monosialoganglioside GM1, a crucial component of neuronal membranes, has emerged as a promising multi-target therapeutic candidate. This in-depth technical guide provides a comprehensive overview of the core signaling pathways modulated by the GM1 pentasaccharide in the context of Parkinson's disease. We will explore its direct interaction with α-synuclein, its potentiation of vital neurotrophic factor signaling, its role in mitigating neuroinflammation, and its support of mitochondrial function. This guide is intended for researchers, scientists, and drug development professionals, offering both mechanistic insights and detailed experimental protocols to facilitate further investigation into the therapeutic potential of GM1 and its derivatives.

The Landscape of Parkinson's Disease and the Significance of Neuronal Glycosphingolipids

The pathology of Parkinson's disease is multifaceted, involving a cascade of events that lead to the progressive demise of dopaminergic neurons. Central to this process is the misfolding and aggregation of the α-synuclein protein into toxic oligomers and fibrils, which form the characteristic Lewy bodies found in the brains of PD patients.[1][2] Compounding this are mitochondrial dysfunction, leading to energy deficits and oxidative stress, and chronic neuroinflammation mediated by activated microglia and astrocytes.

Within this complex environment, the composition and integrity of the neuronal plasma membrane play a critical role. Glycosphingolipids, particularly gangliosides, are key modulators of membrane fluidity and are integral to the function of membrane-associated proteins, including receptors and ion channels.[3][4] GM1 is one of the most abundant gangliosides in the vertebrate brain and is essential for various aspects of neuronal function, including differentiation, neuritogenesis, and signal transduction.[2][5] Notably, reduced levels of GM1 have been observed in the substantia nigra of Parkinson's disease patients, suggesting a potential link between GM1 deficiency and the pathogenesis of the disease.[1]

GM1 Pentasaccharide: Structure and Function in the Central Nervous System

GM1 is a monosialotetrahexosylganglioside, consisting of a ceramide lipid anchor and a pentasaccharide head group. This structure comprises a glucose, a galactose, an N-acetylgalactosamine, another galactose, and a terminal N-acetylneuraminic acid (sialic acid) residue. The lipid portion embeds GM1 within the outer leaflet of the plasma membrane, particularly in specialized microdomains known as lipid rafts, while the oligosaccharide chain extends into the extracellular space.[5][6] This orientation allows GM1 to interact with a wide array of extracellular ligands and cell surface receptors, thereby modulating critical signaling events.[3][7]

The oligosaccharide of GM1 is now understood to be the primary bioactive component responsible for many of its neurotrophic and neuroprotective properties.[7] It is this portion of the molecule that directly engages with other proteins and lipids to influence cellular function.

Core Signaling Pathways of GM1 in Parkinson's Disease

GM1's neuroprotective effects in Parkinson's disease are not mediated by a single mechanism but rather through its influence on multiple, interconnected signaling pathways. This section will delve into the core pathways where GM1 has been shown to exert a beneficial effect.

Direct Interaction with α-Synuclein: Preventing Pathological Aggregation

One of the most direct and compelling roles of GM1 in mitigating Parkinson's pathology is its interaction with α-synuclein. GM1 has been shown to specifically bind to monomeric and tetrameric forms of α-synuclein, inducing a conformational shift towards an α-helical structure.[4][8] This is significant because the aggregation-prone state of α-synuclein is characterized by a β-sheet-rich conformation.[8] By stabilizing the non-pathogenic α-helical form, GM1 effectively inhibits the formation of toxic oligomers and fibrils.[4][7]

The interaction is primarily mediated by the GM1 oligosaccharide, which has been demonstrated to prevent both spontaneous and prion-like aggregation of α-synuclein in vitro.[7] Furthermore, GM1 has been shown to promote the clearance of α-synuclein aggregates through the autophagy-lysosomal pathway, further reducing the cellular burden of this toxic protein.[7]

Potentiation of Neurotrophic Factor Signaling

The survival and health of dopaminergic neurons are heavily dependent on the continuous support of neurotrophic factors. GM1 plays a pivotal role in enhancing the signaling of two key neurotrophic factors for these neurons: Glial Cell Line-Derived Neurotrophic Factor (GDNF) and Brain-Derived Neurotrophic Factor (BDNF).

GDNF is essential for the maintenance of adult dopaminergic neurons. Its signaling is mediated through a receptor complex consisting of the ligand-binding component GFRα1 and the receptor tyrosine kinase (RTK) Ret. GM1 has been identified as an integral component of this receptor complex, associating with both GFRα1 and Ret in the plasma membrane.[3] This association is crucial for the proper assembly and activation of the receptor complex upon GDNF binding.[3] A deficiency in GM1 leads to attenuated GDNF signaling, which may contribute to the vulnerability of dopaminergic neurons in Parkinson's disease.[3][9] Upon activation by the GM1-facilitated binding of GDNF, the Ret receptor autophosphorylates, initiating downstream pro-survival cascades, including the PI3K/Akt and MAPK/ERK pathways.

BDNF is another critical neurotrophin for neuronal survival, differentiation, and synaptic plasticity. BDNF exerts its effects by binding to the Tropomyosin receptor kinase B (TrkB). GM1 directly associates with the TrkB receptor, and this interaction potentiates BDNF-induced receptor autophosphorylation and subsequent downstream signaling.[4][5] Exogenous GM1 has been shown to enhance neurite outgrowth and neurofilament expression in response to NGF (a related neurotrophin that signals through TrkA) in a manner dependent on Trk kinase activity.[5][10] By amplifying the signaling of these vital neurotrophic factors, GM1 helps to create a more robust pro-survival environment for neurons under stress.

Sources

- 1. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. Analyses of Mitochondrial Calcium Influx in Isolated Mitochondria and Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Studying mitochondrial Ca2+ uptake – A revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Video: Analyses of Mitochondrial Calcium Influx in Isolated Mitochondria and Cultured Cells [jove.com]

- 8. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note & Protocol: GM1 Pentasaccharide Conjugation for Glycan Microarray Fabrication

Introduction: The Significance of GM1 and Glycan Microarrays

The ganglioside GM1 is a vital component of the cell membrane, particularly enriched in neuronal tissues, where it plays a crucial role in signal transduction, cell adhesion, and modulation of membrane protein function.[1] Its pentasaccharide headgroup is the specific, high-affinity receptor for the B-subunit of Cholera toxin (CTB), a classic model for multivalent protein-carbohydrate interactions.[2][3][4][5][6] Studying these interactions is fundamental to understanding pathogenesis, neurodegenerative diseases like Alzheimer's, and for developing targeted therapeutics.[1]

Glycan microarrays are a powerful high-throughput technology that enables the simultaneous screening of hundreds of glycan-protein interactions with minimal sample consumption.[7][8][9] By immobilizing glycans onto a solid support, researchers can probe these arrays with fluorescently labeled proteins, antibodies, or even whole cells to identify and quantify binding events. This application note provides a detailed, field-proven protocol for the covalent immobilization of a functionalized GM1 pentasaccharide onto N-Hydroxysuccinimide (NHS)-ester activated glass slides, creating a robust tool for investigating its biological binding partners.

Principle of the Method: Covalent Immobilization

The successful fabrication of a glycan microarray hinges on the stable, oriented attachment of the carbohydrate to the slide surface. The most widely used and reliable method involves the reaction between a primary amine on a modified glycan and an NHS-ester activated surface.[10][11][12][13]

This protocol is based on a two-stage process:

-

GM1 Derivatization: The native GM1 pentasaccharide does not possess a functional group suitable for direct covalent linkage. Therefore, it is first synthesized or modified to incorporate a linker with a terminal primary amine (-NH2) group at its reducing end.[1][12][14] This "neoglycoconjugate" is the molecule that will be printed.

-

Covalent Coupling: The amine-functionalized GM1 is printed onto a glass slide pre-activated with NHS-esters. The nucleophilic primary amine of the GM1 linker attacks the electrophilic carbonyl carbon of the NHS-ester, displacing the NHS group and forming a highly stable amide bond.[11][12][15] This reaction is efficient under slightly alkaline conditions (pH 8.0-9.0).

Scientist's Note: The "Why" Behind the Chemistry

-

Why an Amine Linker? The primary amine is an excellent nucleophile at moderately basic pH and is not typically present in natural carbohydrates, preventing non-specific side reactions. The linker itself provides spatial separation between the glycan and the surface, minimizing steric hindrance and promoting accessibility for binding partners.

-

Why NHS-Ester Surfaces? NHS-ester surfaces are highly reactive towards primary amines but are more resistant to hydrolysis than other activated esters, providing a good balance of reactivity and stability.[11][13] This allows for consistent and reproducible immobilization across a print run.

Experimental Workflow Overview

The entire process, from glycan preparation to the final validated microarray, can be visualized as a sequential workflow. Each step is critical for the generation of high-quality, reproducible data.

Caption: High-level workflow for GM1 microarray fabrication.

Detailed Protocols

Materials and Reagents

| Reagent/Material | Supplier Example | Notes |

| Amine-functionalized GM1 Pentasaccharide | In-house synthesis or custom order | Must be of high purity (>95%). Lyophilized powder is preferred. |

| NHS-Ester Activated Glass Slides | Schott Nexterion H, PolyAn 3D-NHS | Store at -20°C under dessicated conditions until use.[16] |

| Sodium Phosphate (Monobasic & Dibasic) | Sigma-Aldrich | For preparing printing buffer. |

| Ethanolamine | Sigma-Aldrich | For blocking unreacted surface groups. |

| Sodium Borate | Sigma-Aldrich | For preparing blocking buffer. |

| Bovine Serum Albumin (BSA), glycan-free | Sigma-Aldrich | For blocking during binding assays (not for slide quenching). |

| Tween-20 | Sigma-Aldrich | Non-ionic detergent for wash buffers. |

| Fluorescently-labeled Cholera Toxin B (CTB) | Sigma-Aldrich (e.g., FITC-CTB) | For Quality Control validation.[3] |

| Robotic Microarray Printer | Arrayjet, PerkinElmer | Contact or non-contact printers are suitable.[14] |

| Microarray Fluorescence Scanner | Agilent, Molecular Devices | Must have appropriate lasers and filters for the chosen fluorophore. |

Protocol 1: Preparation of Glycan Printing Plate

-

Equilibrate Reagents: Allow the lyophilized amine-functionalized GM1 (amino-GM1) and NHS-ester slides to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

-

Prepare Printing Buffer: Prepare 10 mL of Printing Buffer (300 mM Sodium Phosphate, pH 8.5). Some protocols may include up to 0.005% Tween-20.[14]

-

Reconstitute Amino-GM1: Carefully reconstitute the amino-GM1 in a small volume of ultrapure water to create a concentrated stock solution (e.g., 10 mM).

-

Prepare Final Glycan Solution: Dilute the amino-GM1 stock solution into the Printing Buffer to a final concentration of 100 µM.[14][16] This is a common starting concentration, but may require optimization.

-

Load Source Plate: Dispense the 100 µM amino-GM1 solution into a 384-well source plate. Include wells with printing buffer only to serve as negative controls. Also include positive control spots if available (e.g., a biotinylated-BSA).

-

Centrifuge Plate: Centrifuge the source plate at 500 x g for 5 minutes to collect the solution at the bottom of the wells.

Protocol 2: Microarray Printing and Processing

-

Setup Arrayer: Program the microarray printer according to the manufacturer's instructions. Set the printing chamber humidity to 50-60%.[7] This is critical to prevent spot evaporation and ensure proper reaction conditions.

-

Load Slides and Plate: Securely place the NHS-ester slides on the arrayer platen. Load the prepared glycan source plate.

-

Initiate Printing: Start the print run. Typically, each glycan is printed in multiple replicates (e.g., 6) to allow for statistical analysis.[14] The volume of each spot is typically in the nanoliter range.

-

Post-Printing Incubation: After printing, place the slides in a humid chamber (e.g., a slide box with a damp paper towel) and incubate at room temperature for at least 1 hour (or overnight in a desiccator) to ensure the covalent coupling reaction goes to completion.[14][16]

-

Blocking: Prepare a blocking solution of 50 mM ethanolamine in 50 mM sodium borate buffer, pH 8.0-9.2.[14][16] Submerge the slides in this solution for 1 hour at room temperature with gentle agitation. This step quenches all unreacted NHS-ester groups, preventing non-specific binding in subsequent assays.

-

Washing: Wash the slides by immersing them sequentially in containers of:

-

PBS with 0.05% Tween-20 (PBST) (2 times)

-

Ultrapure Water (2 times)

-

-

Drying: Dry the slides by centrifugation in a slide cassette or by blowing with a gentle stream of nitrogen gas.

-

Storage: The fabricated GM1 microarrays are now ready for use. For long-term storage, they should be stored at -20°C under vacuum or in a desiccator.

Mandatory Quality Control & Validation

A microarray is only as good as its validation. The following protocol confirms the successful immobilization and accessibility of the GM1 pentasaccharide. The principle relies on the highly specific interaction between GM1 and Cholera Toxin B-subunit (CTB).[2][3][4][5]

Sources

- 1. Total Synthesis of the Aminopropyl Functionalized Ganglioside GM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Binding Cooperativity Matters: A GM1-Like Ganglioside-Cholera Toxin B Subunit Binding Study Using a Nanocube-Based Lipid Bilayer Array - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Functional interaction analysis of GM1-related carbohydrates and Vibrio cholerae toxins using carbohydrate microarray - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scispace.com [scispace.com]

- 8. youtube.com [youtube.com]

- 9. gracebio.com [gracebio.com]

- 10. pure.mpg.de [pure.mpg.de]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Immobilization of glycans on solid surfaces for application in glycomics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Preparation and Analysis of Glycan Microarrays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. interchim.fr [interchim.fr]

- 16. cores.emory.edu [cores.emory.edu]

Application Note: Kinetic Characterization of GM1 Pentasaccharide Interactions via SPR

Topic: Surface Plasmon Resonance (SPR) Assay: GM1 Pentasaccharide Affinity Content Type: Detailed Application Note & Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide details the protocol for characterizing the binding kinetics (

While full-length GM1 gangliosides form micelles and require hydrophobic capture (L1 chips), the GM1 pentasaccharide is water-soluble. The most robust method for analyzing this glycan is the Biotin-Streptavidin (SA) capture method . This approach ensures uniform orientation of the glycan, minimizes steric hindrance via linker chemistry, and provides a stable baseline for high-sensitivity kinetic analysis.

Experimental Strategy & Mechanistic Logic

The Challenge of Glycan SPR

Glycan-protein interactions are often characterized by fast dissociation rates (weak affinity) or, in the case of GM1-CTB, extremely high affinity (

-

Direct Immobilization (Amine Coupling): Not recommended. Sugars lack primary amines. Oxidation to create aldehydes can damage the pyranose ring structure essential for binding.

-

The Solution (Biotin-Capture): We utilize a biotinylated GM1 pentasaccharide with a polyethylene glycol (PEG) linker. The linker is critical to project the sugar headgroup away from the streptavidin "canyon," making it accessible to the analyte.

Chip Selection: Sensor Chip SA vs. CM5

-

Sensor Chip SA (Streptavidin): The gold standard for this assay. It comes pre-immobilized with streptavidin.[1][2][3][4]

-

Sensor Chip CM5 (Carboxymethyl Dextran): Can be used if you manually couple Streptavidin. Recommendation: Use commercial Sensor Chip SA for higher batch-to-batch reproducibility.

Kinetic Format: Single Cycle Kinetics (SCK)

For high-affinity interactions like GM1-CTB, regeneration is difficult (the bond is nearly irreversible). Traditional Multi-Cycle Kinetics (MCK) requires harsh regeneration (e.g., pH 1.5 or 12.0) which can denature the streptavidin surface.

-

Protocol Choice: Single Cycle Kinetics (SCK) is strongly recommended. This involves sequential injections of increasing analyte concentration without regeneration in between, preserving the surface integrity.

Materials & Reagents

| Component | Specification | Purpose |

| Sensor Chip | Sensor Chip SA (Cytiva/Biacore or equivalent) | Surface for ligand capture.[1][2] |

| Ligand | Biotin-PEG-GM1 Pentasaccharide | The immobilized sugar target. PEG linker prevents steric hindrance. |

| Analyte | Target Protein (e.g., Cholera Toxin B)[5][6][7] | The binding partner being measured.[1][6][8][9][10][11][12] |

| Running Buffer | HBS-EP+ or PBS-P+ (pH 7.4) | Physiological buffer with surfactant (0.05% P20/Tween-20) to prevent non-specific binding. |

| Regeneration | 50 mM NaOH or Glycine-HCl pH 2.0 | Only for Multi-Cycle approaches. Disrupts binding. |

| Conditioning | 1 M NaCl, 50 mM NaOH | Cleans the SA surface prior to biotin capture. |

Detailed Protocol

Phase 1: System Preparation & Conditioning

-

Objective: Ensure the streptavidin surface is clean and stable.

-

Temperature: Set analysis temperature to 25°C.

-

Flow Rate: 10 µL/min.

-

Dock the Sensor Chip SA.

-

Prime the system with Running Buffer (HBS-EP+).

-

Conditioning: Inject 1 M NaCl / 50 mM NaOH (3 consecutive injections, 60 seconds each) over all flow cells. This removes non-covalently bound streptavidin and stabilizes the baseline.

Phase 2: Ligand Capture (Biotin-GM1)

-

Objective: Immobilize the glycan to a specific density (

). -

Logic: Glycans are small (~1 kDa). To see a signal from a large protein (~60 kDa), you do not need high ligand density. In fact, high density causes "crowding" (steric hindrance) and mass transport limitations.

-

Target

: Aim for ~50–100 RU of captured Biotin-GM1.

-

Dilution: Dilute Biotin-GM1 to 10–50 nM in Running Buffer.

-

Capture: Inject over Flow Cell 2 (Active) only.

-

Reference: Leave Flow Cell 1 (Reference) as unmodified Streptavidin. This corrects for bulk refractive index changes and non-specific binding to the SA matrix.

Phase 3: Kinetic Analysis (Single Cycle Kinetics)

-

Flow Rate: High flow (30–50 µL/min) to minimize mass transport limitation (MTL).

-

Concentration Series: Prepare 5 concentrations of Analyte (e.g., 0.1 nM, 0.5 nM, 2.5 nM, 12.5 nM, 62.5 nM for high affinity).

-

Startup Cycles: Run 3 cycles of buffer-only injections to stabilize the baseline.

-

SCK Injection:

-

Wash: Perform a "Wash" command with 50% DMSO or detergent if the protein is sticky, though usually buffer is sufficient.

Visualized Workflows

Experimental Workflow (DOT Diagram)

Caption: Step-by-step SPR workflow from chip conditioning to Single Cycle Kinetics (SCK) analysis.

Molecular Interaction Schematic (DOT Diagram)

Caption: Schematic of the sensor surface architecture showing the critical role of the PEG linker.

Data Analysis & Interpretation

Data Processing

-

Zeroing: Align injection start times (

). -

Double Referencing: Subtract the signal from the Reference Flow Cell (FC1) and subtract the signal from "Buffer Blank" injections. This removes bulk refractive index shifts and drift.

-

Fitting: Apply a 1:1 Langmuir Binding Model .

Expected Results (Reference Data)

The following table summarizes expected kinetic parameters for GM1-CTB interactions, serving as a system suitability control.

| Parameter | Description | Typical Value (GM1-CTB) | Notes |

| Association Rate | Fast association is typical for lectin-glycan pairs. | ||

| Dissociation Rate | Very slow dissociation indicates high stability. | ||

| Affinity | High affinity. Values depend on multivalent presentation. | ||

| Max Binding Capacity | Theoretical: | For Glycans, |

Troubleshooting & Optimization

Regeneration Issues (The "Sticky" Problem)

If you must use Multi-Cycle Kinetics and the protein won't come off:

-

Option A: Use 50 mM NaOH with 1 M NaCl .[1] High pH disrupts the hydrogen bonds critical for GM1-CTB binding.

-

Option B (The Cocktail): A mixture of 10 mM Glycine-HCl (pH 2.0) + 10% Glycerol .[10] The glycerol prevents denaturation of the streptavidin while the acid disrupts the ligand-analyte bond.

Non-Specific Binding (NSB)

If signal appears on the Reference (SA only) channel:

-

Add 0.1% BSA to the running buffer.

-

Increase salt concentration (up to 300 mM NaCl) in the running buffer to reduce electrostatic NSB.

Mass Transport Limitation (MTL)

If the

-

The reaction is diffusion-limited.

-

Solution: Increase flow rate to 50–100 µL/min and lower the ligand density (capture less Biotin-GM1).

References

-

Cytiva (Biacore). Sensor Chip SA - Streptavidin.[1][2] (Accessed 2026).[14] [Link]

-

Merritt, E. A., et al. (1998). 3CHB: Cholera Toxin B-Pentamer Complexed with GM1 Pentasaccharide. RCSB Protein Data Bank. [Link]

-

Kuziemko, G. M., et al. (1996). Cholera toxin binding affinity and specificity for gangliosides determined by surface plasmon resonance.[15] Biochemistry (PubMed). [Link]

-

SPR Pages. Regeneration Scouting and Protocols. [Link]

-

Reichert SPR. Overcoming Regeneration Problems. [Link]

Sources

- 1. SA-sensorchip [sprpages.nl]

- 2. cytivalifesciences.com [cytivalifesciences.com]

- 3. Chip selection guide | SPR Sensor chips | XanTec [xantec.com]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rcsb.org [rcsb.org]

- 8. path.ox.ac.uk [path.ox.ac.uk]

- 9. Characterization of the GM1 pentasaccharide–Vibrio cholera toxin interaction using a carbohydrate-based electrochemical system - Analyst (RSC Publishing) [pubs.rsc.org]

- 10. Overcoming Regeneration Problems [reichertspr.com]

- 11. High affinity immobilization of proteins using biotin- and GST-based coupling strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bitesizebio.com [bitesizebio.com]

- 13. dhvi.duke.edu [dhvi.duke.edu]

- 14. Regeneration [sprpages.nl]

- 15. Cholera toxin binding affinity and specificity for gangliosides determined by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Characterizing the High-Affininty Interaction of Cholera Toxin B-Subunit with Ganglioside GM1 using Isothermal Titration Calorimetry

Introduction: A Tale of Molecular Recognition

The interaction between the cholera toxin B-subunit (CTB) and its cellular receptor, the monosialotetrahexosylganglioside GM1, is a cornerstone model for studying high-affinity protein-carbohydrate binding.[1][2] This interaction is the critical first step in the pathogenesis of cholera, where the pentameric B-subunit of the toxin binds to GM1 on the surface of intestinal epithelial cells, facilitating the entry of the toxic A-subunit.[3][4] Beyond its role in disease, the CTB-GM1 system serves as an invaluable tool in cell biology for tracing retrograde trafficking pathways and identifying lipid rafts.[5]

Understanding the thermodynamic forces that govern this binding event is crucial for the development of inhibitors and therapeutics.[6] Isothermal Titration Calorimetry (ITC) stands as the gold standard for this purpose, as it is the only technique that provides a complete thermodynamic profile of a binding interaction in a single experiment.[7][8] By directly measuring the heat released or absorbed during binding, ITC determines the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH), which in turn allows for the calculation of Gibbs free energy (ΔG) and entropy (ΔS).[9]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing ITC to dissect the cholera toxin-GM1 interaction. We move beyond a simple protocol, offering insights into experimental design, data interpretation, and the causality behind methodological choices to ensure robust and reliable results.

The Principle of Isothermal Titration Calorimetry

ITC directly measures the heat change (q) that occurs when two molecules interact. An ITC instrument consists of two identical cells, a reference cell and a sample cell, housed in an adiabatic jacket. The reference cell typically contains buffer, while the sample cell contains one of the binding partners (e.g., the CTB pentamer). The second binding partner (e.g., GM1 oligosaccharide) is loaded into a computer-controlled syringe.

During the experiment, small aliquots of the ligand (from the syringe) are injected into the sample cell. If binding occurs, heat is either released (exothermic, favorable enthalpy) or absorbed (endothermic, unfavorable enthalpy). A sensitive feedback system applies power to the cell heaters to maintain a zero temperature difference between the sample and reference cells. The power required to maintain this equilibrium is the measured signal.

The initial injections saturate a large fraction of binding sites, producing a large heat signal. As the macromolecule in the cell becomes saturated, subsequent injections produce smaller heat signals until only the background heat of dilution is observed.[8] The resulting data, a plot of heat per injection versus the molar ratio of the reactants, is a binding isotherm. This isotherm is then fitted to a binding model to extract the key thermodynamic parameters.[10]

Strategic Experimental Design: The Blueprint for Success

The quality of ITC data is fundamentally dependent on meticulous experimental design. Rushing this stage is a common source of error.

The "Wisdom" (c) Parameter

A successful ITC experiment yields a sigmoidal binding curve, which is essential for the accurate determination of both affinity and stoichiometry. The shape of this curve is dictated by the dimensionless parameter 'c', defined as:

c = n * [M] * K_A or c = n * [M] / K_D

where 'n' is the stoichiometry, '[M]' is the macromolecule concentration in the cell, and K_A (1/K_D) is the binding association constant.[9] For an ideal binding isotherm, the 'c' value should be between 10 and 500.[11]

-

If 'c' is too low (<10): The binding curve will be shallow, making it difficult to accurately determine the K_D and especially the stoichiometry.

-

If 'c' is too high (>1000): The transition will be too sharp, resembling a step-function. This allows for accurate determination of stoichiometry (n) and enthalpy (ΔH), but the K_D will be difficult to determine precisely.

For the CTB-GM1 interaction, the affinity is high (K_D is in the low micromolar to nanomolar range).[1][6] Therefore, relatively low concentrations of CTB in the cell are required. A good starting point is a CTB pentamer concentration of 10-20 µM.[1][7]

The Unsung Hero: Buffer and Sample Preparation

Meticulous sample preparation is non-negotiable for high-quality ITC data.

Buffer Matching: The single most critical factor is ensuring the binding partners are in an identical buffer.[9] Any small mismatch in buffer components (pH, salt, additives) between the cell and the syringe will generate large heats of dilution, which can obscure the true binding signal.[12]

-

Causality: When solutions with different compositions are mixed, processes like buffer ionization, dilution of salts, or dissociation of additives can release or absorb heat. These non-binding-related heat effects are artifacts that lead to incorrect data interpretation.

-

Best Practice: Prepare a single, large batch of buffer. Use this exact same buffer to dissolve or dialyze both the protein (CTB) and the ligand (GM1). Reserve a portion of this buffer for the final dilutions and for use in the reference cell. A commonly used buffer for this system is 50 mM Tris-HCl, pH 7.4, containing 150-200 mM NaCl.[1]

Protein (Cholera Toxin B-Subunit) Preparation: The CTB used must be of high purity and correctly folded into its pentameric form.

-

Source: Recombinant CTB can be expressed and purified from E. coli or other systems.[13][14] Several purification protocols exist, often involving affinity chromatography.[15][16] Commercially available CTB is also a reliable option.

-

Purity & Aggregation: Verify purity by SDS-PAGE. The pentamer should appear around 55-60 kDa under non-denaturing conditions and the monomer at ~12 kDa under denaturing conditions.[13] Use size-exclusion chromatography to ensure the protein is monodisperse and free of aggregates.

-

Concentration: Determine the protein concentration accurately using a reliable method like UV-Vis spectroscopy at 280 nm (using the correct extinction coefficient) or an amino acid analysis. Inaccurate concentrations are a primary source of error in stoichiometry determination.[7]

-

Dialysis: Dialyze the purified CTB extensively against the final, degassed ITC buffer. This is the most effective way to ensure perfect buffer matching.

Ligand (GM1) Preparation: The ganglioside GM1 is an amphipathic molecule, which presents a unique challenge.

-

Soluble Oligosaccharide (GM1os): The most straightforward approach is to use the soluble pentasaccharide portion of GM1 (GM1os).[1][17] This eliminates the complexities of micelle formation and provides a direct measure of the protein-carbohydrate interaction. GM1os can be purchased commercially or prepared enzymatically.

-

Full-Length GM1: If studying the interaction in a membrane-mimetic context is desired, full-length GM1 can be used. However, it's critical to be aware of its critical micelle concentration (CMC), which is very low (~10⁻¹⁰ M).[18] The experiment must be designed to account for the heat of micelle dissociation/formation upon injection. Often, GM1 is incorporated into pre-formed vesicles or nanodiscs for such studies.[19]

-

Concentration & Purity: For GM1os, which lacks a chromophore, concentration can be determined by quantitative NMR or by dry weight if the material is highly pure.[1] Ensure the GM1os is fully dissolved in the final ITC buffer.

Detailed Experimental Protocol

This protocol details the direct titration of GM1 oligosaccharide (ligand) into the CTB pentamer (macromolecule).

Reagent Preparation

-

Macromolecule (Cell): Prepare 2.0 mL of 10 µM Cholera Toxin B-subunit pentamer in degassed ITC buffer (e.g., 50 mM Tris-HCl, pH 7.4, 200 mM NaCl).[1]

-

Ligand (Syringe): Prepare 0.5 mL of 100-120 µM GM1 oligosaccharide in the exact same degassed ITC buffer. This creates a 10-12 fold molar excess of ligand relative to the macromolecule.

-

Buffer: Use approximately 2.0 mL of the degassed ITC buffer for the reference cell and instrument washes.

Instrument Setup and Titration

The following parameters are a starting point and may require optimization.

-

Power On & Thermostat: Turn on the calorimeter and allow the temperature to equilibrate to the desired setpoint (e.g., 25 °C).[1]

-

Cleaning: Thoroughly clean the sample cell and syringe with detergent followed by extensive rinsing with water and finally with the ITC buffer.

-

Loading:

-

Carefully load the reference cell with ITC buffer.

-

Load the sample cell with the CTB solution, ensuring no air bubbles are introduced.[7]

-

Load the syringe with the GM1os solution, again avoiding bubbles. A small bubble at the very top of the syringe is normal, but the barrel should be clear.

-

-

Equilibration: Insert the syringe into the cell and allow the system to equilibrate for at least 30-60 minutes to achieve a stable baseline.

-

Titration Parameters:

-

Total Injections: 20-25

-

Injection Volume: 1-2 µL for the first injection (to discard), followed by 8-10 µL for subsequent injections.[1]

-

Spacing between injections: 180-240 seconds (to allow the signal to return to baseline).

-

Stirring Speed: ~750 RPM (ensure adequate mixing without denaturation).[20]

-

Reference Power: Set to a value appropriate for the instrument (e.g., 10-15 µcal/sec).

-

-

Run Experiment: Start the titration run.

The Essential Control Experiment

A self-validating protocol requires a control experiment to measure the heat of dilution.

-

Setup: Keep the CTB-free ITC buffer in the sample cell.

-

Titration: Perform an identical titration by injecting the GM1os solution from the syringe into the buffer-filled cell.

-

Purpose: The resulting heat profile represents the heat generated purely from diluting the ligand. This data will be subtracted from the primary binding experiment to isolate the heat of binding.[21]

Data Analysis and Interpretation

-

Data Processing: Integrate the area under each injection peak from the raw thermogram (power vs. time) to obtain the heat change (q) for each injection.

-

Control Subtraction: Subtract the heats of dilution (obtained from the control experiment) from the heats of the binding experiment on an injection-by-injection basis.

-

Data Fitting: Plot the corrected heat per mole of injectant against the molar ratio of ligand to macromolecule. Fit this binding isotherm to an appropriate model. For the CTB-GM1 interaction, a "One Set of Sites" model is typically sufficient and will yield values for K_D, ΔH, and the stoichiometry, n.[1] Some studies have noted cooperative binding, which may require more complex models.[17][22]

-

Derive Parameters: The fitting software will directly provide K_D, ΔH, and n. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the fundamental thermodynamic equations:

-

ΔG = -RT * ln(K_A) (where K_A = 1/K_D)

-

ΔG = ΔH - TΔS (rearranged to ΔS = (ΔH - ΔG) / T )

-

Interpreting the Thermodynamic Signature

The CTB-GM1 interaction has a distinct thermodynamic signature.

| Parameter | Typical Value | Unit | Significance | Reference |

| K_D | 1 - 10 | µM | High affinity for a protein-carbohydrate interaction. | [1] |

| n | ~1.0 (per subunit) | ratio | Confirms one GM1os binds per CTB monomer (5 per pentamer). | [1] |

| ΔH | -22 to -25 | kcal/mol | Strongly favorable enthalpy. Indicates significant hydrogen bonding and van der Waals interactions drive the binding. | [17] |

| ΔS | Unfavorable | cal/mol·K | The negative entropy change reflects the loss of conformational and rotational/translational freedom upon binding of the two molecules. | [1][2] |

| ΔG | Favorable | kcal/mol | The overall binding is spontaneous, driven by the large favorable enthalpy change which overcomes the entropic penalty. | [17] |

The strongly favorable ΔH suggests that the formation of specific hydrogen bonds and optimized van der Waals contacts in the binding pocket is the primary driving force for this high-affinity recognition.[3][23] The unfavorable ΔS is expected for a binding event that restricts the motion of both the ligand and flexible loops on the protein surface.[24]

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Solution(s) |

| Noisy/Unstable Baseline | Air bubbles in the cell/syringe; dirty cells; insufficient equilibration time. | Degas buffers thoroughly; ensure careful loading technique; clean cells according to manufacturer protocol; allow for longer equilibration. |

| Large Spikes on All Injections | Buffer mismatch between cell and syringe; ligand precipitation. | Prepare samples by dialysis against the same buffer stock; check ligand solubility at the experimental concentration. |

| Curve Shape is Not Sigmoidal | 'c' value is too low or too high; incorrect concentration of one or both components. | Adjust cell concentration to optimize 'c' value; re-verify all sample concentrations. |

| Stoichiometry (n) is Not an Integer | Inaccurate concentration of one or both components; protein is partially inactive/aggregated; ligand is impure. | Re-measure concentrations accurately; verify protein activity and monodispersity (e.g., via SEC); ensure ligand purity. |

Conclusion

Isothermal Titration Calorimetry provides unparalleled insight into the thermodynamic forces governing the critical interaction between cholera toxin B-subunit and its ganglioside GM1 receptor. The data reveals a high-affinity interaction driven by a large, favorable enthalpy change, highlighting the importance of specific hydrogen bonding and shape complementarity. By following a carefully planned experimental design, executing a precise protocol with appropriate controls, and applying rigorous data analysis, researchers can generate high-quality, reliable thermodynamic data. This information is not only fundamental to our understanding of cholera pathogenesis but is also vital for the rational design of novel antitoxins and the effective use of CTB as a tool in molecular and cellular biology.

References

-

Model for how the stoichiometry of binding of CTxB to GM1 controls the... - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]

-

Turnbull, W. B., & Bundle, D. R. (2004). Dissecting the Cholera Toxin−Ganglioside GM1 Interaction by Isothermal Titration Calorimetry. Journal of the American Chemical Society, 126(2), 658-667. [Link]

-

Schoen, A., & Freire, E. (1989). Thermodynamics of intersubunit interactions in cholera toxin upon binding to the oligosaccharide portion of its cell surface receptor, ganglioside GM1. Biochemistry, 28(12), 5019-5024. [Link]

-

Schoen, A., & Freire, E. (1989). Thermodynamics of intersubunit interactions in cholera toxin upon binding to the oligosaccharide portion of its cell surface receptor, ganglioside GM1. Biochemistry, 28(12), 5019-5024. [Link]

-

Thermodynamic parameters for CTB binding to GM1 ganglioside determined by isothermal titration calorimetry. - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]

-

Thermodynamic parameters for CTB binding to GM1 ganglioside determined... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]

-

Turnbull, W. B., & Bundle, D. R. (2004). Dissecting the cholera toxin-ganglioside GM1 interaction by isothermal titration calorimetry. Journal of the American Chemical Society, 126(2), 658-667. [Link]

-

Raman, R., & Valiyaveetil, F. I. (2014). Using Isothermal Titration Calorimetry to Determine Thermodynamic Parameters of Protein–Glycosaminoglycan Interactions. In Methods in Molecular Biology (Vol. 1229, pp. 589-601). Humana Press. [Link]

-

Freire, E. (2009). ITC: affinity is not everything. European Pharmaceutical Review. [Link]

-

Gill, D. M. (1976). The Subunits of Cholera Toxin: Structure, Stoichiometry, and Function. Journal of Infectious Diseases, 133(Supplement), S55-S63. [Link]

-

Turnbull, B. (n.d.). Protein-carbohydrate interactions: Isothermal Titration Calorimetry. Glycopedia. [Link]

-

Malvern Panalytical. (2019, January 10). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. [Link]

-

Turnbull, W. B., & Bundle, D. R. (2004). Dissecting the Cholera Toxin-Ganglioside GM1 Interaction by Isothermal Titration Calorimetry. Request PDF. [Link]

-

Merritt, E. A., Sarfaty, S., van den Akker, F., L'Hoir, C., Hol, W. G., & Read, R. J. (1994). Crystal structure of cholera toxin B-pentamer bound to receptor GM1 pentasaccharide. Protein Science, 3(2), 166-175. [Link]

-

Pieters, R. J. (2004). Synthesis and cholera toxin binding properties of multivalent GM1 mimics. Organic & Biomolecular Chemistry, 2(15), 2161-2170. [Link]

-

McGillivray, D. J., Valincius, G., Heinrich, F., Robertson, J. W. F., Vanderah, D. J., Febo-Ayala, W., & Lösche, M. (2009). Binding of Cholera Toxin B-Subunit to a Ganglioside GM1-Functionalized PEG-Tethered Lipid Membrane. Langmuir, 25(13), 7238-7245. [Link]

-

Sonnino, S., Chigorno, V., Valsecchi, M., & Pitto, M. (1994). A new chemical procedure for the preparation of gangliosides carrying fluorescent or paramagnetic probes on the lipid moiety. Biochemistry, 33(42), 12844-12852. [Link]

-

Kumar, R., Das, M., & Maiti, S. (2023). Non-micellar ganglioside GM1 induces an instantaneous conformational change in Aβ42 leading to the modulation of the peptide amyloid-fibril pathway. bioRxiv. [Link]

-

Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature Protocols, 1(1), 186-191. [Link]

-

Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved February 23, 2026, from [Link]

-

Mekalanos, J. J., Collier, R. J., & Romig, W. R. (1978). Purification of cholera toxin and its subunits: new methods of preparation and the use of hypertoxinogenic mutants. Infection and Immunity, 20(2), 552-558. [Link]

-

Yildiz, I., & Tuncbag, N. (2020). Investigation of Cholera Toxin Interaction Mechanism for Structure. DergiPark. [Link]

-

TA Instruments. (2025, April 24). The Importance of Reliable Mixing in ITC Experiments. [Link]

-

Rahimi, A., et al. (2022). Production and Purification of Recombinant B Subunit of Vibrio cholerae Toxin in Escherichia coli. Journal of Applied Biotechnology Reports. [Link]

-

Sonnino, S., Acquotti, D., Chigorno, V., Pitto, M., Montecucco, C., & Schiavo, G. (1989). Preparation of GM1 Ganglioside Molecular Species Having Homogeneous Fatty Acid and Long Chain Base Moieties. Journal of Lipid Research, 30(11), 1779-1786. [Link]

-

Mekalanos, J. J., Collier, R. J., & Romig, W. R. (1978). Purification of cholera toxin and its subunits: new methods of preparation and the use of hypertoxinogenic mutants. R Discovery. [Link]

-

Mekalanos, J. J., Collier, R. J., & Romig, W. R. (1978). Purification of Cholera Toxin and Its Subunits: New Methods of Preparation and the Use of Hypertoxinogenic Mutants. ResearchGate. [Link]

-

Freire, E., Mayorga, O. L., & Straume, M. (1992). Isothermal Titration Calorimetry. Analytical Chemistry, 64(9), 477A-489A. [Link]

-

The expression of V. cholerae virulence factors is decreased by ITC... - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]

-

Minikel, E. V. (2016, September 12). Isothermal titration calorimetry. CureFFI.org. [Link]

-

Wernick, M. B., et al. (2018). Molecular Mechanism of Cholerae Toxin (ctx) in Causing Diarrhea. Neliti. [Link]

-

How to interpret ITC data? - ResearchGate. (2017, June 13). Retrieved February 23, 2026, from [Link]

-

Zhang, Y., et al. (2020). Preparation of Ganglioside GM1 by Supercritical CO2 Extraction and Immobilized Sialidase. Molecules, 25(20), 4786. [Link]

-

S., S., et al. (2026, January 7). Cloning, Expression and Purification of the Beta Subunit of Cholera Toxin Using Escherichia coli as an Expression Host and pET-24a(+) as a Cloning Vector. PMC. [Link]

-

Zitzer, M. C., et al. (2022). Membrane Fusion Mediated by Non-covalent Binding of Re-engineered Cholera Toxin Assemblies to Glycolipids. ACS Central Science. [Link]

-

Formisano, S., et al. (1979). Critical micelle concentration of gangliosides. ResearchGate. [Link]

-

Turnbull, B. (n.d.). Cholera Toxin. Glycopedia. [Link]

-

Kabbani, A. M., et al. (2024). The Mutagenic Plasticity of the Cholera Toxin B-Subunit Surface Residues: Stability and Affinity. MDPI. [Link]

-

Lencer, W. I., & Tsai, B. (2003). Cholera toxin: a paradigm of a multifunctional protein. Current Opinion in Structural Biology, 13(4), 447-453. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Dissecting the cholera toxin-ganglioside GM1 interaction by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Crystal structure of cholera toxin B-pentamer bound to receptor GM1 pentasaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. media.neliti.com [media.neliti.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and cholera toxin binding properties of multivalent GM1 mimics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Using Isothermal Titration Calorimetry to Determine Thermodynamic Parameters of Protein–Glycosaminoglycan Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 9. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 10. glycopedia.eu [glycopedia.eu]

- 11. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

- 12. Isothermal titration calorimetry [cureffi.org]

- 13. jcmr.um.ac.ir [jcmr.um.ac.ir]

- 14. Cloning, Expression and Purification of the Beta Subunit of Cholera Toxin Using Escherichia coli as an Expression Host and pET-24a(+) as a Cloning Vector - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Purification of cholera toxin and its subunits: new methods of preparation and the use of hypertoxinogenic mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. Thermodynamics of intersubunit interactions in cholera toxin upon binding to the oligosaccharide portion of its cell surface receptor, ganglioside GM1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Binding of Cholera Toxin B-Subunit to a Ganglioside GM1-Functionalized PEG-Tethered Lipid Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Importance of Reliable Mixing in ITC Experiments - TA Instruments [tainstruments.com]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. glycopedia.eu [glycopedia.eu]

- 24. mdpi.com [mdpi.com]

Application Note: High-Purity Preparation of GM1 Oligosaccharide via Ozonolysis and Alkaline Fragmentation

Abstract & Strategic Rationale

The ganglioside GM1 is a critical membrane glycosphingolipid involved in neuronal plasticity, signal transduction, and neuroprotection. However, its amphiphilic nature—comprising a hydrophilic oligosaccharide head and a hydrophobic ceramide tail—complicates its use in aqueous biological assays and structural studies.

This Application Note details the Wiegandt-Baschang method , the industry-standard protocol for isolating the biologically active GM1 oligosaccharide (GM1-OS). Unlike enzymatic hydrolysis (which can be slow and specific to ceramide type), ozonolysis chemically cleaves the sphingosine double bond. Subsequent alkaline fragmentation releases the intact oligosaccharide in high yield (~50-60%).

Key Advantages of this Protocol:

-

Specificity: Targets the C4-C5 double bond of the sphingosine base, leaving the complex glycan structure (including the labile sialic acid) intact.

-

Solubility: Converts a micelle-forming lipid into a fully water-soluble glycan suitable for NMR, SPR, and cell-signaling studies (e.g., TrkA receptor interaction).

-

Scalability: Applicable from milligram to gram scales.

Experimental Workflow Overview

The process involves three critical phases: (1) Ozonolysis (oxidative cleavage),[1] (2) Alkaline Fragmentation (beta-elimination), and (3) Chromatographic Purification.

Figure 1: Operational workflow for the conversion of GM1 ganglioside to GM1-OS.[2]

Pre-Experimental Planning

Safety Considerations

-

Ozone (

): Highly toxic respiratory irritant. All ozonolysis steps must be performed in a functioning fume hood. Ensure the ozone generator output is quenched (e.g., into a potassium iodide solution or catalytic destroyer) before venting. -

Solvents: Methanol and Chloroform are toxic and flammable.

Reagents & Equipment

| Component | Specification | Purpose |